2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid chemical structure
2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid chemical structure
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Pharmacological Profile of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid
Introduction
The confluence of privileged heterocyclic scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic potential. This guide focuses on the theoretical and practical considerations of a novel compound, 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid. This molecule represents a unique amalgamation of the 3,4-dihydro-1(2H)-quinoline core, a structure found in numerous biologically active compounds, and isonicotinic acid (pyridine-4-carboxylic acid), a key component of several established drugs.[1][2][3][4] The strategic linkage of these two moieties presents an intriguing scaffold for investigation in drug discovery.
Given the novelty of this specific chemical entity, this document serves as a proactive technical guide for researchers, scientists, and drug development professionals. It outlines a proposed synthetic route, predicts the analytical characteristics for structural verification, and extrapolates a potential pharmacological profile based on the well-documented activities of its constituent fragments. The insights provided herein are designed to serve as a foundational roadmap for the synthesis, characterization, and biological evaluation of this promising, yet unexplored, molecule.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid is defined by the attachment of the nitrogen atom of the 3,4-dihydro-1(2H)-quinoline ring to the C2 position of the isonicotinic acid ring. This N-arylation results in a tertiary amine linkage between the two heterocyclic systems.
Caption: Chemical structure of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₄N₂O₂ |
| Molecular Weight | 254.29 g/mol |
| IUPAC Name | 2-(3,4-dihydroquinolin-1(2H)-yl)pyridine-4-carboxylic acid |
| Predicted LogP | 2.5 - 3.5 |
| Predicted pKa (Carboxylic Acid) | 4.0 - 5.0 |
| Predicted pKa (Quinoline Nitrogen) | Basic character significantly reduced due to N-arylation |
Proposed Synthesis and Characterization
A robust and plausible synthetic route for 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the reactivity of a halogenated isonicotinic acid derivative with the secondary amine of 3,4-dihydro-1(2H)-quinoline.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-isonicotinic acid (1.0 eq.), 3,4-dihydro-1(2H)-quinoline (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq.).
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Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask to achieve a starting material concentration of approximately 0.5 M.
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Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous solution to a pH of ~4 using 1M HCl. This will protonate the product, which may precipitate out of solution.
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Purification: Collect the crude product by filtration. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Predicted Analytical and Spectroscopic Data
The following table summarizes the predicted data that would be used to confirm the structure and purity of the synthesized compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.5-13.5 (s, 1H, COOH), 8.2-8.4 (d, 1H, pyridine-H), 7.0-7.5 (m, 6H, aromatic-H and pyridine-H), 3.8-4.0 (t, 2H, N-CH₂), 2.8-3.0 (t, 2H, Ar-CH₂), 1.9-2.1 (m, 2H, CH₂-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165-167 (C=O), 150-160 (aromatic C-N), 110-150 (aromatic and pyridine C), 45-50 (N-CH₂), 25-30 (Ar-CH₂), 20-25 (CH₂-CH₂) |
| FTIR (ATR) | ν (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), 1680-1710 (C=O stretch), 1550-1600 (aromatic C=C and C=N stretch), 1200-1300 (C-N stretch) |
| High-Resolution Mass Spec (HRMS) | [M+H]⁺: Calculated for C₁₅H₁₅N₂O₂⁺: 255.1128; Found: 255.11xx |
Hypothesized Biological Activity and Pharmacological Profile
The structural components of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid suggest several potential avenues for biological activity. Quinoline and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Isonicotinic acid derivatives are famously exemplified by the antitubercular drug isoniazid.[3]
The combination of these two moieties could lead to a compound with activity as an enzyme inhibitor. For instance, many quinoline-based compounds are known to target kinases or topoisomerases.[5] The isonicotinic acid portion could influence cell permeability and metabolic stability.
Potential Mechanism of Action: Kinase Inhibition
A plausible hypothesis is that this molecule could act as an inhibitor of a protein kinase involved in cell signaling pathways related to cell proliferation or inflammation. The planar aromatic systems could facilitate binding within the ATP-binding pocket of a kinase, while the carboxylic acid group could form key hydrogen bond interactions with the protein.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Future Directions and Experimental Workflow
To validate the hypotheses presented in this guide, a structured experimental workflow is recommended:
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Synthesis and Structural Confirmation: Synthesize the target compound using the proposed protocol and rigorously confirm its structure and purity using the analytical techniques outlined (NMR, HRMS, FTIR).
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In Vitro Biological Screening:
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Antiproliferative Assays: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to assess its cytotoxic or cytostatic effects.
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Enzyme Inhibition Assays: Test the compound against a panel of relevant kinases or other enzymes implicated in disease.
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Antimicrobial Assays: Evaluate the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
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Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the mechanism of action. This could involve target identification studies, Western blotting to assess effects on signaling pathways, and cell cycle analysis.
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Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying both the quinoline and isonicotinic acid rings to understand the structural requirements for activity and to optimize potency and selectivity.
This comprehensive approach will enable a thorough evaluation of 2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid and determine its potential as a lead compound for future drug development efforts.
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